2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1383806-53-8
Cat. No.: VC2707545
Molecular Formula: C13H18BFO3
Molecular Weight: 252.09 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1383806-53-8 |
---|---|
Molecular Formula | C13H18BFO3 |
Molecular Weight | 252.09 g/mol |
IUPAC Name | 2-(5-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8H,1-5H3 |
Standard InChI Key | HFSNSSDHOJSZKI-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OC |
Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)OC |
2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative, specifically a pinacol ester, widely used in organic synthesis. It is a crucial intermediate in the formation of complex molecules through cross-coupling reactions, such as the Suzuki-Miyaura reaction. This compound is characterized by its molecular formula, C13H18BFO3, and its CAS number, 1383806-53-8 .
Safety Information
-
Hazards: Harmful if swallowed (H302) and harmful in contact with skin (H312) .
-
Precautions: Requires proper handling to avoid exposure.
Synthesis and Applications
2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized through the reaction of 5-fluoro-2-methoxybenzene with boronic acid and pinacol. It is primarily used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex organic compounds .
Research Findings
Recent research has highlighted the versatility of boronic acid derivatives like 2-(5-Fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various chemical transformations. These compounds are essential for the synthesis of pharmaceuticals and materials science applications due to their ability to participate in efficient cross-coupling reactions .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume